LY-364947

准备方法

LY-364947的合成涉及多个步骤,从市售起始原料开始。合成路线通常包括核心结构的形成,然后进行官能团修饰以获得所需的選擇性和效力。 反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力条件,以优化最终产物的收率和纯度 .

化学反应分析

LY-364947经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化形成氧化衍生物。

还原: this compound可以被还原形成还原衍生物。

取代: 该化合物可以进行取代反应,其中特定官能团被其他基团取代。

常用试剂和条件: 这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。这些反应通常在受控的温度和压力条件下进行,以确保预期结果。

科学研究应用

LY-364947具有广泛的科学研究应用,包括:

化学: 它用作工具化合物来研究TGF-β信号通路及其在各种细胞过程中的作用。

生物学: this compound用于研究TGF-β信号在细胞生长、分化和迁移中的作用。

医学: 该化合物正在研究其在TGF-β信号失调疾病(如癌症和纤维化)中的潜在治疗应用。

作用机制

LY-364947通过选择性抑制TGF-β I型受体(TGF-β RI)发挥作用。这种抑制阻断了TGF-β激活的下游信号通路,从而调节各种细胞过程,如细胞侵袭、分化和凋亡。 参与的分子靶点包括TGF-β RI、TGF-β RII和MLK-7 .

相似化合物的比较

与其他类似化合物相比,LY-364947在TGF-β RI的选择性和效力方面具有独特性。一些类似的化合物包括:

SB-431542: 另一种选择性抑制TGF-β RI的化合物,具有不同的选择性和效力特征。

A-83-01: 一种抑制TGF-β RI和其他相关激酶的化合物,具有不同的选择性程度。

SD-208: 一种选择性抑制TGF-β RI的化合物,具有独特的药代动力学特性.

This compound因其对TGF-β RI的特异性靶向以及最小的脱靶效应而脱颖而出,使其成为研究和潜在治疗应用中宝贵的工具 .

生物活性

LY-364947 is a selective inhibitor of the transforming growth factor-beta (TGF-β) type-I receptor, also known as ALK5. This compound has garnered attention in various research studies due to its potential therapeutic applications in cancer, liver regeneration, and ocular hypertension. Below is a detailed overview of its biological activity, supported by data tables and case studies.

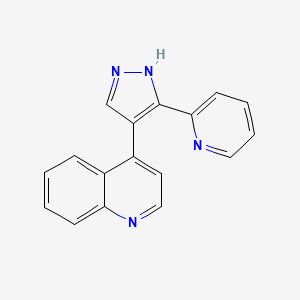

- Chemical Name : 4-[3-(2-Pyridinyl)-1H-pyrazol-4-yl]-quinoline

- Molecular Weight : 272.31 g/mol

- Purity : ≥99%

- Alternative Names : HTS 466284

This compound functions by inhibiting the TGF-β type-I receptor, which is crucial in various cellular processes including proliferation, differentiation, and apoptosis. The compound exhibits varying inhibitory potency against different receptors:

Inhibition of Tumor Progression

Research indicates that this compound can inhibit tumor progression in various cancer models. A notable study demonstrated its effectiveness in bladder cancer:

- Study Design : Male Balb/c mice were treated with BBN (a carcinogen) and administered this compound (1 mg/kg) three times weekly for four weeks.

| Parameter | Control Group (PBS) | This compound Group |

|---|---|---|

| Tumor Formation | High | Significantly Reduced |

| Activated Caspase-3 Positive Nuclei | Low | High |

| Proliferating Cells (Ki-67+) | High | Dramatically Reduced |

The results indicated that this compound significantly inhibited tumor formation and promoted apoptosis in bladder cancer cells .

Effects on Liver Regeneration

In a model of acute liver injury induced by carbon tetrachloride (CCl4), the administration of this compound enhanced liver regeneration:

- Study Findings :

| Treatment Group | Cell Proliferation (PCNA Levels) | CYP2E1 Expression Recovery |

|---|---|---|

| CCl4 Only | Low | Delayed |

| CCl4 + this compound | Increased | Enhanced |

The co-administration led to increased cell proliferation and improved recovery of liver function markers .

Impact on Ocular Hypertension

This compound has also been studied for its effects on ocular hypertension induced by dexamethasone:

- Study Overview : C57BL/6J mice received periocular injections of dexamethasone with or without this compound eye drops.

| Treatment Group | Intraocular Pressure (IOP) Change |

|---|---|

| Dexamethasone + Vehicle | Significant Increase |

| Dexamethasone + this compound | Significant Reduction |

The results showed that inhibition of TGFβ signaling with this compound effectively blocked the elevation of IOP caused by dexamethasone .

Case Studies and Research Findings

- Leukemia Research : In chronic myeloid leukemia (CML), this compound was shown to reduce colony formation in human CML leukemic initiating cells when co-cultured with bone marrow cells from CML patients. This suggests a potential role in targeting leukemia stem cells .

- Enhanced Delivery Systems : A study explored the conjugation of this compound with mannose-6-phosphate human serum albumin to improve delivery specifically to activated hepatic stellate cells (HSCs). This approach enhanced the compound's effectiveness in liver injury models, indicating a promising avenue for targeted therapy .

属性

IUPAC Name |

4-(5-pyridin-2-yl-1H-pyrazol-4-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4/c1-2-6-15-13(5-1)12(8-10-19-15)14-11-20-21-17(14)16-7-3-4-9-18-16/h1-11H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCXZJCWDGCXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332266 | |

| Record name | 4-[5-(Pyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396129-53-6 | |

| Record name | 4-[5-(Pyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Pyridin-2-yl)(1H)-pyrazol-4-yl quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。